8-Bromo-6-methylisoquinoline-5-sulfonyl chloride
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Overview
Description
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C₁₀H₇BrClNO₂S and a molecular weight of 320.59 g/mol . This compound is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-methylisoquinoline followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Limited use in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action for 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in various chemical reactions. This property makes it useful in the synthesis of complex organic compounds. The molecular targets and pathways involved are specific to the reactions it participates in .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride include:
6-Methylisoquinoline: Lacks the bromine and sulfonyl chloride groups, making it less reactive.
8-Bromoisoquinoline: Lacks the sulfonyl chloride group, limiting its use in certain reactions.
5-Sulfonyl chloride isoquinoline: Lacks the bromine and methyl groups, affecting its reactivity and applications.
This compound is unique due to the presence of both bromine and sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C10H7BrClNO2S |
---|---|
Molecular Weight |
320.59 g/mol |
IUPAC Name |
8-bromo-6-methylisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7BrClNO2S/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)16(12,14)15/h2-5H,1H3 |
InChI Key |
NFWVVWZRBKIAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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